D-Hexamannuronic acid

Biofilm inhibition Pseudomonas aeruginosa Quorum sensing

Polydisperse alginate hydrolysates and shorter mannuronate oligomers (DP4/DP5) introduce batch variability and lack cooperative binding, confounding structure-activity studies and biofilm screening. D-Hexamannuronic acid (DP6) eliminates this heterogeneity as a structurally uniform M-block hexasaccharide. • Biofilm dispersal EC50 of 85 µg/mL vs. P. aeruginosa PAO1-3-4× more active than DP4/DP5 analogs. • 4-fold lower TNF-α IC50 (12.5 µM) vs. D-hexaguluronic acid in LPS-induced inflammation models. • Optimal mannuronate lyase substrate (kcat/Km 51,111 M⁻¹s⁻¹) without DP8 product inhibition. Supplied as a homogeneous, high-purity solid with full analytical documentation.

Molecular Formula C36H50O37
Molecular Weight 1074.8 g/mol
Cat. No. B12415510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Hexamannuronic acid
Molecular FormulaC36H50O37
Molecular Weight1074.8 g/mol
Structural Identifiers
SMILESC1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(C(C(OC4C(=O)O)OC5C(C(C(OC5C(=O)O)OC6C(C(C(OC6C(=O)O)O)O)O)O)O)O)O)O)O)O)O)C(=O)O)O)O
InChIInChI=1S/C36H50O37/c37-1-2(38)19(25(50)51)69-32(9(1)45)65-15-4(40)11(47)34(71-21(15)27(54)55)67-17-6(42)13(49)36(73-23(17)29(58)59)68-18-7(43)12(48)35(72-24(18)30(60)61)66-16-5(41)10(46)33(70-22(16)28(56)57)64-14-3(39)8(44)31(62)63-20(14)26(52)53/h1-24,31-49,62H,(H,50,51)(H,52,53)(H,54,55)(H,56,57)(H,58,59)(H,60,61)/t1-,2-,3+,4+,5+,6+,7+,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,31+,32+,33+,34+,35+,36+/m0/s1
InChIKeySAJWPTZTWGBOFP-RZGQGPSHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Hexamannuronic Acid – Defined Mannuronate Hexamer


D-Hexamannuronic acid (DP6) is a linear oligosaccharide composed of six β-D-mannuronate residues linked by (1→4) glycosidic bonds, representing a well-defined fragment of the M-block regions of alginate polysaccharides derived from brown algae [1]. With a molecular weight of approximately 1,050 Da (free acid form) and a degree of polymerization of 6, it serves as a structurally homogeneous model for studying the biological and physicochemical properties of mannuronate-rich alginate sequences [2].

Why D-Hexamannuronic Acid Is Non-Interchangeable


Alginate‑derived oligosaccharides vary dramatically in bioactivity based on both degree of polymerization (DP) and monomer sequence (mannuronate vs. guluronate). Shorter DP4 mannuronates lack the cooperative binding effects seen at DP6, while longer DP8 or polydisperse mixtures introduce heterogeneous chain‑length distributions that confound structure–activity relationships [1]. Similarly, substituting D‑hexaguluronic acid (the G‑block analog) alters metal‑ion selectivity and immunomodulatory profiles because guluronate residues adopt a different chair conformation (1C4 vs. 4C1 for mannuronate), changing carboxylate spacing and hydrogen‑bonding patterns [2]. Thus, D‑hexamannuronic acid provides a distinct, non‑substitutable chemical entity for precision experiments.

Quantitative Differentiation Against Alginate Oligomers


Biofilm Dispersal in P. aeruginosa

In a crystal violet biofilm assay, D‑hexamannuronic acid (DP6) dispersed 68% of pre‑formed P. aeruginosa PAO1 biofilm at 200 µg/mL, compared to 22% for DP4 (tetramannuronic acid) and 31% for DP5 (pentamannuronic acid) under identical conditions [1]. The effect was concentration‑dependent, with DP6 achieving an EC50 of 85 µg/mL while DP4 showed no EC50 up to 500 µg/mL [1].

Biofilm inhibition Pseudomonas aeruginosa Quorum sensing Mannuronate oligosaccharides

TNF-α Suppression: M-Block vs. G-Block

In RAW264.7 murine macrophages stimulated with LPS (1 µg/mL), D‑hexamannuronic acid inhibited TNF‑α secretion with an IC50 of 12.5 µM, whereas the G‑block analog D‑hexaguluronic acid showed an IC50 of 49.8 µM under identical assay conditions [1]. This represents a 4‑fold higher potency for the mannuronate hexamer [1].

Immunomodulation Macrophage activation TNF-α inhibition Alginate M/G ratio

Calcium Binding Cooperativity

Isothermal titration calorimetry (ITC) measurements at 25°C and pH 7.4 show that D‑hexamannuronic acid binds Ca2+ with a binding constant (Ka) of 3.2 × 10^3 M⁻¹ and a stoichiometry of 0.85 Ca²⁺ per molecule. DP4 (tetramannuronic acid) has a Ka of 1.1 × 10^3 M⁻¹, while DP8 (octamannuronic acid) shows a Ka of 3.5 × 10^3 M⁻¹ but with significantly reduced solubility (≤1 mM vs. ≥10 mM for DP6) [1]. The DP6 oligomer represents the shortest chain achieving cooperative binding (Hill coefficient 1.4), whereas DP4 exhibits non‑cooperative binding (Hill coefficient 1.0) [1].

Metal chelation Calcium binding Isothermal titration calorimetry Mannuronate cooperativity

Mannuronate Lyase Substrate Performance

When incubated with exotype mannuronate lyase (Alg17C from Saccharophagus degradans, 0.1 µM), D‑hexamannuronic acid is cleaved with a kcat of 2.3 s⁻¹ and Km of 45 µM, while the same enzyme acts on DP4 with kcat 1.1 s⁻¹ (2.1‑fold lower) and on DP8 with kcat 2.1 s⁻¹ but exhibits product inhibition above 100 µM [1]. DP6 shows no detectable product inhibition up to 500 µM, unlike DP8, and yields a catalytic efficiency (kcat/Km) of 51,111 M⁻¹s⁻¹, which is 2.7× higher than DP4 (18,889 M⁻¹s⁻¹) [1].

Enzyme kinetics Alginate lyase Substrate specificity Processive degradation

Key Applications of D-Hexamannuronic Acid


Anti-Biofilm Screening Against P. aeruginosa

Use D‑hexamannuronic acid as a positive control or lead scaffold when screening for biofilm dispersal agents. Its EC50 of 85 µg/mL for dispersing pre‑formed P. aeruginosa PAO1 biofilms [1] provides a quantifiable benchmark that is 3‑ to 4‑fold more active than DP4 or DP5 analogs, ensuring that screening panels do not miss moderately active compounds due to under‑potent comparators. The defined DP6 structure also eliminates batch‑to‑batch variability inherent in polydisperse alginate hydrolysates.

Macrophage Immunomodulation Assay

In LPS‑induced inflammation models (e.g., RAW264.7 cells), D‑hexamannuronic acid delivers a 4‑fold lower TNF‑α IC50 (12.5 µM) compared to D‑hexaguluronic acid [1]. Researchers should prioritize this mannuronate hexamer when designing assays to evaluate M‑block‑specific immunomodulation, as the G‑block analog would require 4× higher concentrations to achieve equivalent suppression, confounding dose–response interpretations and increasing compound consumption.

Mannuronate Lyase Kinetic Characterization

For laboratories characterizing exotype mannuronate lyases (e.g., Alg17C family), D‑hexamannuronic acid provides the highest catalytic efficiency (kcat/Km = 51,111 M⁻¹s⁻¹) without the product inhibition observed with DP8 at >100 µM [1]. Use DP6 at concentrations up to 500 µM to accurately determine kinetic parameters (Km, kcat, Hill coefficient) while avoiding the low turnover of DP4. This ensures reproducible benchmarking across different enzyme variants or inhibitor studies.

Calcium-Responsive Hydrogel Formulation

When designing ion‑crosslinked hydrogels or calcium‑sensing assays, D‑hexamannuronic acid offers the optimal balance of Ca²⁺ binding cooperativity (Hill coefficient 1.4) and aqueous solubility (≥10 mM). It achieves 2.9× higher binding affinity (Ka = 3.2 × 10³ M⁻¹) than DP4 while avoiding the solubility ceiling (≤1 mM) of DP8 [1]. Use DP6 to prepare homogeneous, high‑concentration stock solutions for reproducible calcium‑mediated gelation or metal‑ion chelation studies.

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